molecular formula C7H4ClF3O B14046163 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene

1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene

Cat. No.: B14046163
M. Wt: 196.55 g/mol
InChI Key: LLYNCPCZSFVHKH-UHFFFAOYSA-N
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Description

1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O and a molecular weight of 196.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and fluoromethoxy groups attached to a benzene ring, making it a unique and versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene typically involves the introduction of the chlorine, fluorine, and fluoromethoxy groups onto the benzene ring through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and methoxyfluorinating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reagents are introduced in a controlled manner to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and fluoromethoxy groups allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. These interactions can affect the reactivity and stability of the compound, making it useful in different applications .

Comparison with Similar Compounds

  • 1-Chloro-2,6-difluoro-4-methoxybenzene
  • 1-Chloro-2,6-difluoro-4-(trifluoromethoxy)benzene
  • 1-Chloro-2,6-difluoro-4-(difluoromethoxy)benzene

Uniqueness: 1-Chloro-2,6-difluoro-4-(fluoromethoxy)benzene is unique due to the specific arrangement of chlorine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C7H4ClF3O

Molecular Weight

196.55 g/mol

IUPAC Name

2-chloro-1,3-difluoro-5-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4ClF3O/c8-7-5(10)1-4(12-3-9)2-6(7)11/h1-2H,3H2

InChI Key

LLYNCPCZSFVHKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)OCF

Origin of Product

United States

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